![molecular formula C9H23NO2Si B15200204 (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine is an organic compound characterized by the presence of methoxyethyl, methoxymethyl, and trimethylsilylmethyl groups attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (trimethylsilyl)methylamine with methoxymethyl chloride and 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
-
Step 1: Formation of (trimethylsilyl)methylamine
Reagents: Trimethylsilyl chloride, methylamine
Conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon)
-
Step 2: Alkylation with methoxymethyl chloride
Reagents: Methoxymethyl chloride, base (e.g., sodium hydride or potassium tert-butoxide)
Conditions: Anhydrous solvent (e.g., tetrahydrofuran), low temperature
-
Step 3: Alkylation with 2-methoxyethyl chloride
Reagents: 2-Methoxyethyl chloride, base (e.g., sodium hydride or potassium tert-butoxide)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a reagent for modifying biomolecules. Its ability to form stable bonds with biological macromolecules makes it useful in the development of bioconjugates and probes.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its structural features could be leveraged to design novel drugs or drug delivery systems.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved vary based on the application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methoxyethyl)methylamine
- (Trimethylsilyl)methylamine
- Methoxymethylamine
Uniqueness
(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine is unique due to the presence of both methoxy and trimethylsilyl groups, which impart distinct chemical properties. This combination of functional groups is not commonly found in other similar compounds, making it valuable for specific applications where these properties are advantageous.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool for researchers and industrial chemists. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential in various fields.
Propriétés
Formule moléculaire |
C9H23NO2Si |
|---|---|
Poids moléculaire |
205.37 g/mol |
Nom IUPAC |
2-methoxy-N-(methoxymethyl)-N-(trimethylsilylmethyl)ethanamine |
InChI |
InChI=1S/C9H23NO2Si/c1-11-7-6-10(8-12-2)9-13(3,4)5/h6-9H2,1-5H3 |
Clé InChI |
IWWQROMVQSKLDE-UHFFFAOYSA-N |
SMILES canonique |
COCCN(COC)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


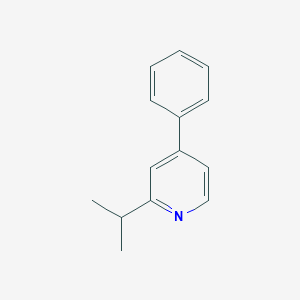
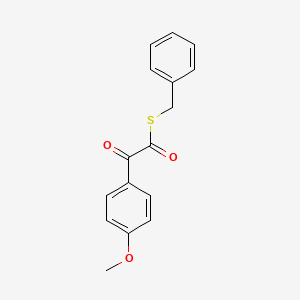
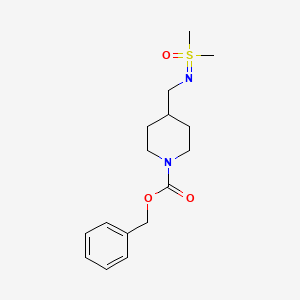
![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
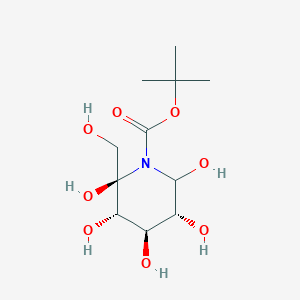
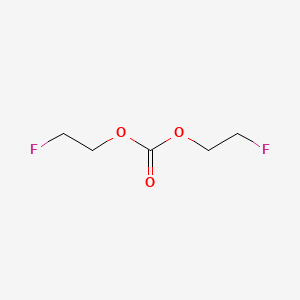
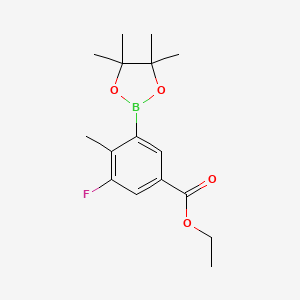
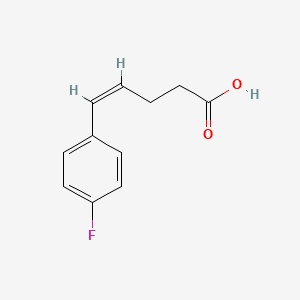
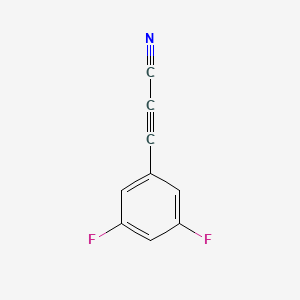
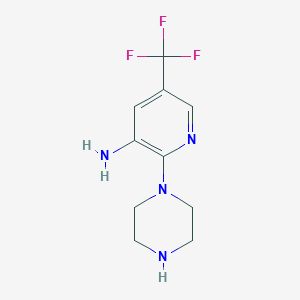
![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)
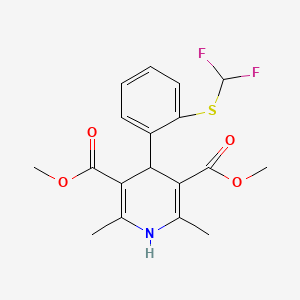
![N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide](/img/structure/B15200207.png)
![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)
